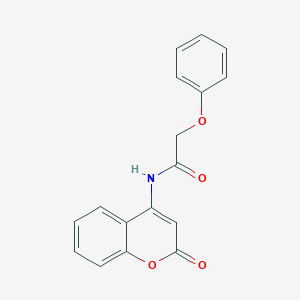![molecular formula C16H13N3O2 B252161 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PADAC and is a white crystalline powder with a molecular weight of 308.35 g/mol.
作用機序
The mechanism of action of PADAC involves the inhibition of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication. It also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
PADAC has been found to have a low toxicity profile and does not exhibit any significant adverse effects on biochemical and physiological parameters such as liver and kidney function, blood glucose levels, and lipid profiles.
実験室実験の利点と制限
PADAC has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields. However, its limitations include its low solubility in water, which can limit its use in some experiments, and the need for further studies to determine its long-term effects.
将来の方向性
Several future directions for research on PADAC include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and optimizing its synthesis for better yields and purity. Additionally, further studies are needed to determine its safety and efficacy in animal and human models.
合成法
PADAC can be synthesized by the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out under reflux conditions.
科学的研究の応用
PADAC has been studied extensively for its potential applications in various fields. It has been found to exhibit antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. It has also shown potential as an anticancer agent by inhibiting the growth of cancer cells.
特性
分子式 |
C16H13N3O2 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)17-14-10-6-5-9-13(14)16-18-15(19-21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,20) |
InChIキー |
DILGTKBUVXQTMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
正規SMILES |
CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)
![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B252164.png)
